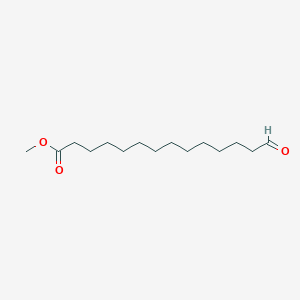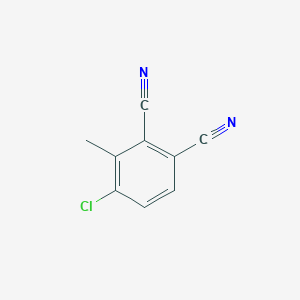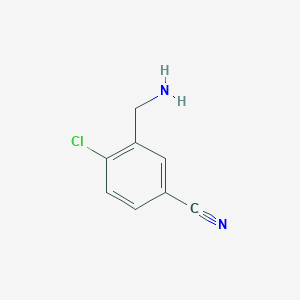
3-(Aminomethyl)-4-chlorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-chlorobenzonitrile is an organic compound with the molecular formula C8H7ClN2 It is characterized by the presence of an aminomethyl group (-CH2NH2) and a chlorobenzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-chlorobenzonitrile typically involves the following steps:
Nitration: The starting material, 4-chlorotoluene, undergoes nitration to form 4-chloro-2-nitrotoluene.
Reduction: The nitro group in 4-chloro-2-nitrotoluene is reduced to an amino group, yielding 4-chloro-2-aminotoluene.
Formylation: The amino group is then protected, and the methyl group is oxidized to a formyl group, resulting in 4-chloro-2-formylaminotoluene.
Cyanation: The formyl group is converted to a nitrile group, producing this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-4-chlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium alkoxides (NaOR).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted benzonitriles.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-4-chlorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the nitrile group can participate in various chemical reactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)benzonitrile: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chlorobenzonitrile: Lacks the aminomethyl group, limiting its applications in synthesis and biological systems.
3-(Aminomethyl)-4-fluorobenzonitrile: Similar structure but with a fluorine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
3-(Aminomethyl)-4-chlorobenzonitrile is unique due to the presence of both the aminomethyl and chlorobenzonitrile groups, which confer distinct reactivity and potential applications. The chlorine atom enhances its electrophilicity, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-chlorobenzonitrile |
InChI |
InChI=1S/C8H7ClN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,5,11H2 |
Clave InChI |
VSNFIWMBWCVGFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B12959228.png)
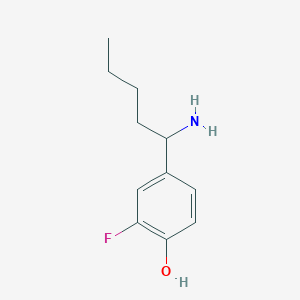
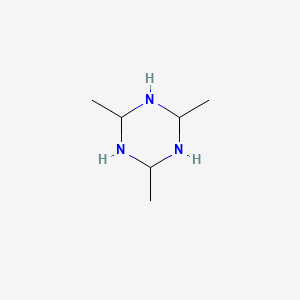


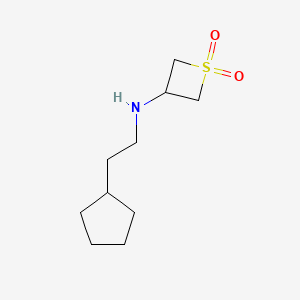
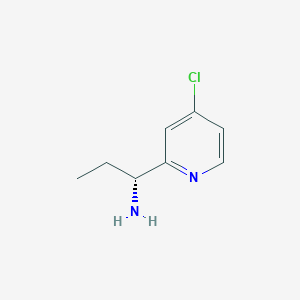

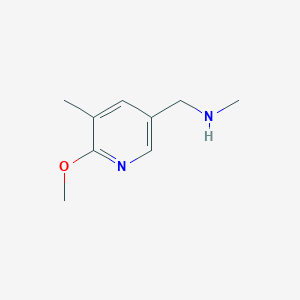
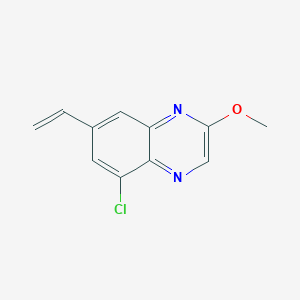
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
